5-Bromo-2-(cyanomethoxy)benzonitrile
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Overview
Description
5-Bromo-2-(cyanomethoxy)benzonitrile is an organic compound with the molecular formula C9H5BrN2O It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the fifth position and a cyanomethoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyanomethoxy)benzonitrile typically involves the bromination of 2-(cyanomethoxy)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyanomethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(cyanomethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyanomethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzonitrile
- 2-Bromo-5-cyanomethoxybenzonitrile
- 5-Chloro-2-(cyanomethoxy)benzonitrile
Uniqueness
5-Bromo-2-(cyanomethoxy)benzonitrile is unique due to the specific positioning of the bromine and cyanomethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the bromine atom can influence the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(cyanomethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYKKIXDYCWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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